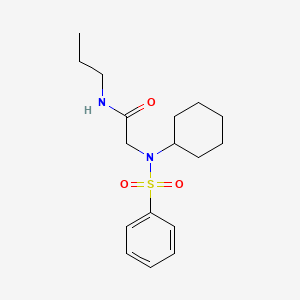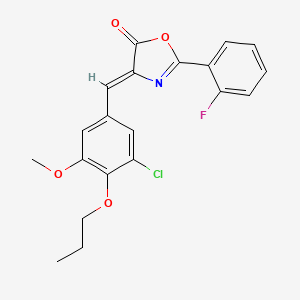![molecular formula C27H30N2OS B4705841 N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4705841.png)
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide
説明
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide, also known as DMPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPT is a piperidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide is not fully understood. However, it is believed that this compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This compound has also been shown to inhibit the growth and proliferation of various cancer cells, as well as the replication of various viruses. In addition, this compound has been shown to modulate various signaling pathways in cells, including the NF-κB and Akt/mTOR pathways.
実験室実験の利点と制限
One of the advantages of using N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs. Another advantage of using this compound in lab experiments is its relative ease of synthesis.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects on various cell lines, and its safety profile in humans is not fully understood. Another limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide. One future direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its biological activities and may lead to the development of more effective drugs.
Another future direction is to investigate the potential applications of this compound in the treatment of various diseases. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the development of new drugs.
Finally, future research should focus on the safety profile of this compound in humans. While this compound has shown promising results in lab experiments, its safety profile in humans is not fully understood. Further research is needed to determine the potential toxic effects of this compound and its suitability for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of this compound is not fully understood, but it is believed to modulate various signaling pathways in cells. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound, including further elucidation of its mechanism of action, investigation of its potential applications in the treatment of various diseases, and investigation of its safety profile in humans.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its anti-inflammatory properties. This compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes this compound a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another potential application of this compound is its anti-cancer properties. This compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This makes this compound a potential candidate for the development of new anti-cancer drugs.
This compound has also been studied for its anti-viral properties. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, hepatitis B virus, and human immunodeficiency virus (HIV). This makes this compound a potential candidate for the development of new anti-viral drugs.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c1-20-13-14-21(2)25(19-20)28-26(31)29-17-15-24(16-18-29)27(30,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,30H,15-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWNXFBSPYVITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4705760.png)
![N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705763.png)
![4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4705768.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4705783.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4705788.png)
![N-[(4-isopropylcyclohexyl)carbonyl]valine](/img/structure/B4705804.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4705811.png)

![9-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-9H-carbazole](/img/structure/B4705821.png)


![N-[4-(4-morpholinylmethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4705857.png)